molecular formula C18H14ClFN2O3 B2596757 N-(3-chloro-4-fluorophenyl)-3-propanamido-1-benzofuran-2-carboxamide CAS No. 888463-23-8

N-(3-chloro-4-fluorophenyl)-3-propanamido-1-benzofuran-2-carboxamide

Cat. No.: B2596757
CAS No.: 888463-23-8
M. Wt: 360.77
InChI Key: VOPCXUJLGUIICR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3-propanamido-1-benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran core substituted with a propanamido group at position 3 and a carboxamide-linked 3-chloro-4-fluorophenyl moiety at position 2. The 3-chloro-4-fluorophenyl group is a common pharmacophore in bioactive molecules, often enhancing binding affinity and metabolic stability .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O3/c1-2-15(23)22-16-11-5-3-4-6-14(11)25-17(16)18(24)21-10-7-8-13(20)12(19)9-10/h3-9H,2H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPCXUJLGUIICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-3-propanamido-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the 3-chloro-4-fluorophenyl group through a substitution reaction. The propanamido group is then introduced via an amide coupling reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets industrial standards .

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of this compound typically follows a multi-step approach, leveraging benzofuran core formation followed by sequential amidation and coupling reactions.

Step 2: Propanamido and Carboxamide Installation

  • Amide Coupling : The propanamido group is introduced via HATU-mediated coupling between the benzofuran intermediate and propanoyl chloride in DMF/DIPEA .

  • Carboxamide Formation : Reaction with 3-chloro-4-fluoroaniline under acidic conditions (HCl/dioxane) completes the structure .

Critical Parameters

  • Use of HATU/DIPEA enhances coupling efficiency (yields >80%) .

  • Excess Cs₂CO₃ accelerates C–O bond formation in the benzofuran core .

Functional Group Transformations

The compound undergoes selective reactions at its amide, benzofuran, and aryl chloride groups:

Amide Hydrolysis

  • Treatment with 6N HCl at 100°C cleaves the propanamido group, yielding a free amine derivative .

  • Conditions : 12 h reflux in dioxane/HCl, followed by neutralization with NaOH .

Substitution Reactions

  • Chlorophenyl Group : Reacts with nucleophiles (e.g., amines, thiols) under SNAr conditions (K₂CO₃/DMF, 60°C) .

  • Benzofuran Ring : Electrophilic substitution (e.g., nitration, bromination) occurs at the 5-position due to electron-rich aromaticity .

Example Transformation

Reaction TypeReagentsProductYield (%)
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-benzofuran derivative78

Thermal Stability

  • Decomposes above 200°C, with TGA showing a sharp mass loss corresponding to cleavage of the propanamido group .

Hydrolytic Stability

  • Stable in neutral aqueous solutions (pH 6–8) but degrades under:

    • Acidic Conditions (pH < 4): Cleavage of the carboxamide bond.

    • Basic Conditions (pH > 10): Hydrolysis of the benzofuran ether linkage .

Degradation Products

ConditionMajor Degradants
Acidic3-Chloro-4-fluoroaniline, Benzofuran
Basic2-Hydroxybenzoic acid derivative

Key Research Findings

  • Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., -Cl, -F) show enhanced activity, with MIC values <1 µM against S. aureus .

  • Enzymatic Interactions : The carboxamide group participates in H-bonding with serine proteases, as shown in molecular docking studies .

Table 1: Comparative Yields of Synthetic Steps

StepMethodYield (%)Citation
Benzofuran formationCs₂CO₃/DMF, RT92
Propanamido couplingHATU/DIPEA, DMF84
Final carboxamideHCl/dioxane, 0°C → RT93

Table 2: Stability Profile

ConditionHalf-Life (h)Degradation Pathway
pH 1.2 (37°C)2.5Amide hydrolysis
pH 7.4 (37°C)>48Stable
UV Light (254 nm)8Photooxidation of benzofuran

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(3-chloro-4-fluorophenyl)-3-propanamido-1-benzofuran-2-carboxamide. Its derivatives have shown promising activity against various cancer cell lines:

  • Mechanism of Action : The compound appears to inhibit cell proliferation and induce apoptosis in cancer cells. For instance, derivatives exhibited IC50 values ranging from 0.003 to 0.595 μM against multiple cancer types, including breast and lung cancers .
  • Case Study : A study demonstrated that a related compound led to significant apoptosis in MCF-7 breast cancer cells, with flow cytometry revealing G1 phase arrest and increased caspase activity, indicating a mechanism involving programmed cell death .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties:

  • Mechanism : It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thus reducing inflammation in various models of disease .

Neurological Applications

Emerging research suggests potential applications in neuropharmacology:

  • Neuroprotective Effects : Preliminary data indicate that this compound may have neuroprotective effects, possibly through the modulation of neurotransmitter systems or by reducing oxidative stress .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

SubstituentEffect on Activity
3-Chloro GroupEnhances binding affinity to target proteins
4-Fluoro GroupIncreases lipophilicity, improving cell membrane permeability
Benzofuran CoreProvides structural stability and influences pharmacokinetics

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-propanamido-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to altered cellular pathways and biological effects. For instance, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling and cancer progression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Substituent Effects

Key Compounds:

N-(4-chlorophenyl)-3-(3-chloropropanamido)-1-benzofuran-2-carboxamide (CAS: 887892-28-6) Structure: Differs in the substitution pattern of the phenyl ring (4-chloro vs. 3-chloro-4-fluoro). Molecular Formula: C₁₈H₁₄Cl₂N₂O₃ (vs. C₁₈H₁₃ClFN₂O₃ for the target compound).

N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide

  • Structure : Shares the 3-chloro-4-fluorophenyl group but replaces the benzofuran-propanamido core with a naphthalene-acetamide scaffold.
  • Applications : Demonstrates structural similarity to penicillin derivatives and utility as a ligand in coordination chemistry .

N-(3-chloro-4-fluorophenyl)-2-cyanoacetamide Structure: Features a cyanoacetamide group instead of the benzofuran-propanamido system. Physicochemical Properties: logP = 1.8551, polar surface area = 40.88 Ų, indicating moderate hydrophobicity and solubility .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP Hydrogen Bond Donors Hydrogen Bond Acceptors Applications/Notes
Target Compound ~377.7* ~2.1† 1 5 Hypothesized: Enzyme inhibition, ligands
N-(4-chlorophenyl)-... (CAS 887892-28-6) 377.22 Not reported 1 5 R&D applications (e.g., agrochemicals)
N-(3-Cl-4-F-phenyl)-2-cyanoacetamide 212.61 1.8551 1 3 Intermediate in drug synthesis
Flutolanil (Agrochemical) 323.7 3.2 1 3 Fungicide

*Estimated based on molecular formula. †Predicted using substituent contributions.

  • Key Observations: The target compound’s higher molecular weight and additional fluorine atom may improve membrane permeability compared to simpler analogs like 2-cyanoacetamide derivatives . Chlorine and fluorine substituents enhance metabolic stability but may increase toxicity risks .

Biological Activity

N-(3-chloro-4-fluorophenyl)-3-propanamido-1-benzofuran-2-carboxamide, with the CAS number 888463-23-8, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, particularly focusing on its anticancer and antiviral activities.

  • Molecular Formula : C18H14ClFN2O3
  • Molecular Weight : 360.7668 g/mol
  • SMILES Notation : CCC(=O)Nc1c(oc2c1cccc2)C(=O)Nc1ccc(c(c1)Cl)F

The compound features a benzofuran core substituted with a chloro and fluorine atom on the phenyl ring, which may influence its biological activity through electronic effects.

Synthesis and Derivatives

The synthesis of this compound has been documented in various studies. For instance, it can be synthesized through a multi-step process involving the reaction of appropriate benzofuran derivatives with amides and halogenated phenyl groups .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)
  • A549 (lung cancer)

Case Studies :

  • A study reported that derivatives of benzofuran exhibited IC50 values ranging from 0.65 to 2.41 µM against MCF-7 cells, indicating potent cytotoxicity .
  • Flow cytometry analysis revealed that treatment with this compound led to increased apoptosis rates in HCC1806 cells, suggesting a mechanism involving caspase activation and cell cycle arrest at the G1 phase .

Antiviral Activity

The compound has also shown promise as an antiviral agent. Research indicated that modifications in the molecular structure could enhance its affinity for viral targets, potentially improving its efficacy against specific viral infections .

Mechanistic Insights

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases, leading to programmed cell death.
  • VEGFR Inhibition : Preliminary studies suggest that it may inhibit VEGFR-2 kinase activity, which is crucial for tumor angiogenesis .

Data Summary Table

Biological Activity Cell Line IC50 (µM) Mechanism
AnticancerMCF-70.65Apoptosis via caspase activation
AnticancerHeLa5.61Cell cycle arrest
AnticancerA5492.41Induction of apoptosis
AntiviralVariousNot specifiedInhibition of viral replication

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